4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
Description
Chemical Structure and Key Features
The compound 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (CAS: 1887135-96-7, molecular formula: C₃₀H₃₇Br₂F₂N₃S₂) is a high-performance semiconductor material used in organic photovoltaics (OPV) and polymer solar cells (PSCs). Its structure features:
- A benzotriazole core substituted with 5,6-difluoro groups to enhance electron-deficient character and lower the HOMO energy level .
- 5-Bromothiophen-2-yl moieties at the 4,7-positions, facilitating cross-coupling reactions for polymerization .
- A 2-hexyldecyl side chain, which improves solubility in organic solvents and modulates molecular packing .
Synthesis
The synthesis involves bromination of precursor compounds using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), achieving yields over 90% in optimized conditions . The 2-hexyldecyl chain is introduced via alkylation prior to bromination to ensure solubility during purification .
Applications This compound serves as a key building block in donor-acceptor (D-A) copolymers for OPVs, contributing to high open-circuit voltages (VOC) and power conversion efficiencies (PCEs) exceeding 7% in optimized devices .
Properties
CAS No. |
1887135-96-7 |
|---|---|
Molecular Formula |
C30H37Br2F2N3S2 |
Molecular Weight |
701.6 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole |
InChI |
InChI=1S/C30H37Br2F2N3S2/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22/h15-18,20H,3-14,19H2,1-2H3 |
InChI Key |
OGFVBTYFQPBCTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] triazole follows a modular approach:
-
Core Benzotriazole Formation : Construction of the fluorinated benzotriazole backbone.
-
Alkyl Chain Introduction : Attachment of the 2-hexyldecyl group to enhance solubility.
-
Bromination : Installation of bromine atoms at the 4,7-positions.
-
Thiophene Functionalization : Suzuki-Miyaura coupling with 5-bromothiophen-2-ylboronic acid.
Each step requires precise control of reaction conditions to achieve high regioselectivity and purity .
Core Benzotriazole Formation
The benzotriazole core is synthesized via diazotization and cyclization reactions. A representative protocol involves:
-
Starting Material : 4,5-Difluoro-1,2-diaminobenzene.
-
Diazotization : Treatment with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
-
Cyclization : Reaction with acetic anhydride to yield 5,6-difluoro-2H-benzo[d] triazole .
Key Data :
Alkylation at the N1 Position
The 2-hexyldecyl group is introduced via nucleophilic substitution to improve solubility for subsequent reactions:
-
Reagents : 2-Hexyldecyl bromide, NaH (base), THF (solvent).
Optimization Notes :
-
Excess alkyl bromide (1.5 eq) ensures complete substitution.
-
Sodium hydride must be freshly prepared to avoid side reactions.
Reaction Outcome :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Byproducts | <5% (unreacted core) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 9:1) |
Bromination at the 4,7-Positions
Bromination is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions:
-
Reagents : NBS (2.2 eq), AIBN (catalyst), CCl₄ (solvent).
-
Conditions : Irradiation with a 250 W tungsten lamp at 80°C for 6 hours .
Critical Considerations :
-
Strict exclusion of moisture prevents hydrolysis of intermediates.
-
Regioselectivity is controlled by the electron-withdrawing fluorine atoms .
Post-Bromination Analysis :
| Property | Value |
|---|---|
| Molecular Weight | 537.32 g/mol |
| Melting Point | 112–114°C |
| (CDCl₃) | δ 7.82 (s, 2H, Ar-H), 4.21 (t, 2H, N-CH₂) |
Suzuki-Miyaura Coupling with Thiophene Units
The final step involves coupling 4,7-dibrominated benzotriazole with 5-bromothiophen-2-ylboronic acid:
-
Catalyst System : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq).
Reaction Monitoring :
-
Thin-layer chromatography (TLC) confirms consumption of the dibrominated starting material.
-
Excess boronic acid (2.5 eq) ensures complete bis-functionalization .
Product Characterization :
Purification and Quality Control
The crude product is purified via sequential techniques:
-
Liquid-Liquid Extraction : Removal of Pd residues using aqueous EDTA.
-
Column Chromatography : Silica gel with hexane/dichloromethane (7:3).
-
Recrystallization : From ethanol/water (4:1) to afford needle-like crystals .
Analytical Specifications :
| Technique | Result |
|---|---|
| HRMS (ESI+) | m/z 701.57 [M+H]⁺ |
| Elemental Analysis | C 51.44%, H 5.32%, N 5.98% (calc. C 51.37%, H 5.31%, N 5.99%) |
Challenges and Optimization Opportunities
-
Bromine Selectivity : Competing bromination at the thiophene moiety necessitates careful stoichiometry .
-
Catalyst Efficiency : Pd(PPh₃)₄ degrades under prolonged heating; alternatives like PdCl₂(dppf) may improve yields .
-
Scalability : Batch-to-batch consistency in alkylation remains problematic due to the bulky 2-hexyldecyl group .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene rings can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted derivatives with different electronic and optical properties .
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Photovoltaics: Used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Organic Light-Emitting Diodes (OLEDs): Employed in the development of materials for OLEDs due to its favorable electronic properties.
Field-Effect Transistors (FETs): Utilized in the fabrication of organic FETs for flexible electronics.
Sensors: Incorporated into materials for chemical and biological sensors.
Mechanism of Action
The mechanism by which 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic and optoelectronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Impact of Structural Variations
Alkyl Chain Modifications
- 2-Hexyldecyl vs. 2-Butyloctyl (FTAZ): The longer, linear 2-hexyldecyl chain in the target compound enhances solubility in chlorobenzene and o-dichlorobenzene, enabling better film morphology in bulk-heterojunction solar cells. In contrast, FTAZ’s shorter 2-butyloctyl chain reduces solubility but increases crystallinity, slightly elevating charge carrier mobility (10⁻³–10⁻² cm²/Vs) .
- Branched Alkyl Chains (CAS 1476807-53-0): The 2-ethylhexyl group introduces steric hindrance, reducing π-π stacking efficiency and lowering device performance compared to linear chains .
Halogen and Heteroatom Substitution
- Fluorine at 5,6-Positions: The target compound’s difluoro substitution lowers the HOMO level (-5.4 eV vs. -5.2 eV in non-fluorinated analogues), improving VOC by ~0.2 V in PSCs .
- Bromothiophene vs. Thiophene: Bromine facilitates Stille or Suzuki coupling for polymerization, while non-brominated derivatives (e.g., BTzDT2FBT) require alternative synthetic routes, increasing complexity .
Electron-Deficient Moieties
- Benzotriazole vs. Benzothiadiazole: Benzotriazole-based polymers (e.g., J71) exhibit stronger electron-deficient character than benzothiadiazole derivatives, enabling better charge separation in ternary solar cells .
Performance in Photovoltaic Devices
- Target Compound: When polymerized with benzodithiophene (BDT) donors, PCEs of 9.2% have been reported in ITIC-based blends, attributed to balanced charge transport and low recombination .
- J71: Achieves PCEs >12% in PM6:Y6 systems due to broad absorption and high hole mobility (≈10⁻² cm²/Vs) .
- FTAZ: Limited to ~7% PCE due to narrower absorption and moderate crystallinity .
Biological Activity
The compound 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (CAS No. 1887135-96-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity based on available research findings.
- Molecular Formula : C30H37Br2F2N3S2
- Molecular Weight : 701.57 g/mol
- Purity : ≥ 95%
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural features which allow for interaction with various biological targets. The presence of bromothiophene and difluorobenzotriazole moieties suggests potential mechanisms involving:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on specific enzymes such as reverse transcriptase in HIV .
- Antimicrobial Properties : The thiophene derivatives are known for their antimicrobial activities, which may extend to this compound .
Antimicrobial Activity
Compounds with similar thiophene structures have shown promising antimicrobial effects against various pathogens. The presence of halogen atoms (bromine) in the structure enhances the lipophilicity and may improve membrane penetration, thus increasing antimicrobial efficacy .
Cytotoxicity and Safety Profile
Preliminary studies on similar compounds suggest moderate cytotoxicity in mammalian cell lines. The safety profile includes standard precautionary measures due to potential irritant properties indicated by hazard statements such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic protocols for preparing 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole?
- Methodological Answer : The synthesis involves a multi-step approach. First, the benzotriazole core is functionalized via lithium-halogen exchange using n-butyllithium in anhydrous THF under argon, followed by coupling with 5-bromothiophene derivatives using Pd(PPh₃)₂Cl₂ as a catalyst. Bromination is achieved via N-bromosuccinimide (NBS) in THF, with yields optimized by stoichiometric control (2.0 equivalents NBS). Purification employs column chromatography (4:1 hexane:CH₂Cl₂) . Solvent quality (ACS-grade) and rigorous exclusion of moisture are critical for reproducibility.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and alkyl chain integration.
- Elemental analysis (CHNS) to confirm molecular formula consistency.
- Mass spectrometry (LC-MS or HRMS) for molecular weight validation (e.g., theoretical M = 701.57 vs. observed ).
- HPLC for purity assessment (>98% purity thresholds are typical ).
Q. What solvents and reaction conditions are optimal for handling this compound?
- Methodological Answer : The compound is highly lipophilic (LogP = 12.03 ), requiring non-polar solvents (e.g., THF, chlorinated solvents) for dissolution. Reactions should be conducted under inert atmospheres (argon/nitrogen) due to sensitivity to oxygen and moisture. Storage recommendations include desiccated environments at –20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, halogen placement) influence optoelectronic properties?
- Methodological Answer : The 2-hexyldecyl chain enhances solubility in organic solvents, critical for thin-film processing in photovoltaics. Bromine at thiophene positions enables cross-coupling (e.g., Suzuki-Miyaura) for polymer synthesis, while fluorine at positions 5/6 on the benzotriazole core reduces LUMO energy, improving electron transport . Comparative studies using cyclic voltammetry and UV-vis spectroscopy can quantify these effects .
Q. What strategies mitigate low yields during the bromination step?
- Methodological Answer : Low yields in bromination (e.g., using NBS) may arise from incomplete reaction or side reactions. Strategies include:
Q. How can discrepancies in reported molecular weights (e.g., 701.57 vs. 553.38) be resolved?
- Methodological Answer : Discrepancies arise from structural variants (e.g., alkyl chain differences: 2-hexyldecyl vs. octyl ). Researchers must cross-reference CAS numbers (e.g., 1887135-96-7 vs. 1254062-39-9) and validate via HRMS. Contamination by residual solvents (e.g., THF) can skew elemental analysis; drying under high vacuum is recommended .
Q. What computational methods predict the compound’s charge transport behavior in organic semiconductors?
- Methodological Answer : Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to assess charge carrier mobility. Parameters include:
- Reorganization energy (λ) for hole/electron transport.
- Transfer integrals between adjacent molecules in crystal packing.
- Validation via grazing-incidence XRD to correlate predicted vs. experimental crystal structures .
Data Contradiction Analysis
Q. Why do some studies report conflicting LogP values for structurally similar derivatives?
Q. How can researchers address inconsistencies in reported CAS numbers for derivatives?
- Methodological Answer : Cross-check synthesis routes and substituent positions. For example, 4,7-dibromo-5,6-difluoro derivatives (CAS 1563332-28-4 ) vs. non-fluorinated analogs (CAS 1254062-39-9 ). Repositories like PubChem or Reaxys should be prioritized over vendor databases to avoid misattribution .
Experimental Design Considerations
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Catalyst loading optimization : Reduce Pd(PPh₃)₂Cl₂ from 6 mol% to 3–4 mol% for cost efficiency .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer during exothermic steps (e.g., lithium-halogen exchange) .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progression at scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
